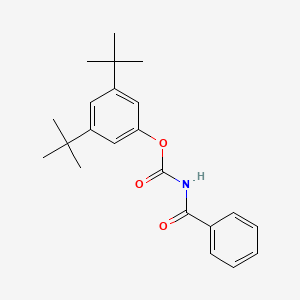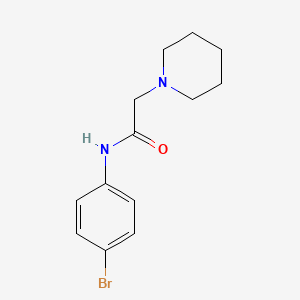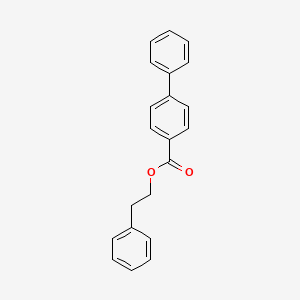
3,5-di-tert-butylphenyl benzoylcarbamate
Descripción general
Descripción
3,5-di-tert-butylphenyl benzoylcarbamate (DBPC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DBPC is a white crystalline solid that is soluble in organic solvents and is commonly used in research applications.
Mecanismo De Acción
3,5-di-tert-butylphenyl benzoylcarbamate acts as an inhibitor of esterases and amidases by binding to the active site of these enzymes. This binding prevents the hydrolysis of esters and amides, which are essential processes in many biological pathways. 3,5-di-tert-butylphenyl benzoylcarbamate's ability to inhibit these enzymes has been shown to have a significant impact on the metabolism of various compounds, including drugs and lipids.
Biochemical and Physiological Effects:
3,5-di-tert-butylphenyl benzoylcarbamate has been shown to have a range of biochemical and physiological effects. Inhibition of esterases and amidases can result in the accumulation of certain compounds, leading to changes in metabolic pathways. 3,5-di-tert-butylphenyl benzoylcarbamate has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-di-tert-butylphenyl benzoylcarbamate has several advantages in lab experiments, including its high purity level, low cost, and ease of synthesis. However, 3,5-di-tert-butylphenyl benzoylcarbamate has some limitations, including its potential toxicity and limited solubility in water. Researchers must take these factors into account when using 3,5-di-tert-butylphenyl benzoylcarbamate in their experiments.
Direcciones Futuras
There are several future directions for the study of 3,5-di-tert-butylphenyl benzoylcarbamate. One area of interest is the development of new drugs and therapies that target esterases and amidases. 3,5-di-tert-butylphenyl benzoylcarbamate's ability to inhibit these enzymes may be useful in treating diseases such as cancer and Alzheimer's. Another area of research is the study of 3,5-di-tert-butylphenyl benzoylcarbamate's antioxidant properties and its potential use in preventing oxidative damage to cells. Finally, further research is needed to fully understand the toxicity and safety of 3,5-di-tert-butylphenyl benzoylcarbamate, particularly in long-term studies.
Conclusion:
In conclusion, 3,5-di-tert-butylphenyl benzoylcarbamate is a valuable tool in scientific research due to its ability to inhibit esterases and amidases. Its unique properties have made it a popular choice for studying various biological processes, developing new drugs and therapies, and preventing oxidative damage to cells. While 3,5-di-tert-butylphenyl benzoylcarbamate has several advantages in lab experiments, researchers must be aware of its potential toxicity and limitations. Future research is needed to fully understand the potential of 3,5-di-tert-butylphenyl benzoylcarbamate in various fields of study.
Aplicaciones Científicas De Investigación
3,5-di-tert-butylphenyl benzoylcarbamate is widely used in scientific research due to its ability to inhibit the activity of enzymes that catalyze the hydrolysis of esters and amides. This property has made 3,5-di-tert-butylphenyl benzoylcarbamate a valuable tool in the study of various biological processes, including lipid metabolism, protein degradation, and drug metabolism. 3,5-di-tert-butylphenyl benzoylcarbamate has also been used in the development of new drugs and therapies for various diseases.
Propiedades
IUPAC Name |
(3,5-ditert-butylphenyl) N-benzoylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-21(2,3)16-12-17(22(4,5)6)14-18(13-16)26-20(25)23-19(24)15-10-8-7-9-11-15/h7-14H,1-6H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJQTYZOHYXKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC(=O)NC(=O)C2=CC=CC=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-ditert-butylphenyl) N-benzoylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(acetylamino)-3-phenylacryloyl]valine](/img/structure/B3833888.png)
![N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B3833901.png)
![N-[2-(acetylamino)-3-phenylacryloyl]tryptophan](/img/structure/B3833909.png)
![N-[2-(acetylamino)-3-phenylacryloyl]glycine](/img/structure/B3833917.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]glutamic acid](/img/structure/B3833922.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]tyrosine](/img/structure/B3833931.png)

![8-[(4-methylphenyl)amino]-1-naphthalenesulfonamide](/img/structure/B3833949.png)
![disodium 2-[4-(2-phenylvinyl)-3-sulfonatophenyl]-2H-naphtho[1,2-d][1,2,3]triazole-6-sulfonate](/img/structure/B3833960.png)
![sodium 6-(acetylamino)-4-[(phenylsulfonyl)oxy]-2-naphthalenesulfonate](/img/structure/B3833967.png)

![4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide](/img/structure/B3833989.png)
![3,3'-[(2,2-dichloro-1,1-ethenediyl)bis(4,1-phenylenesulfonylimino)]dibenzoic acid](/img/structure/B3833991.png)
